Ozagrel Sodium

Description

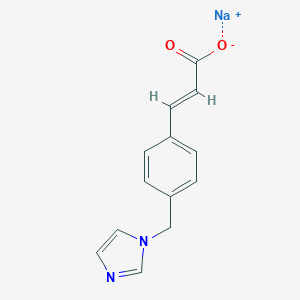

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Ozagrel Sodium

Elucidation of Thromboxane (B8750289) A₂ Synthase Inhibition by Ozagrel (B471) Sodium

Ozagrel sodium's primary pharmacological effect is the selective inhibition of thromboxane A₂ (TXA₂) synthase, an enzyme crucial in the arachidonic acid cascade. patsnap.comnih.govjkns.or.kr This inhibition directly impacts the synthesis of TXA₂, a potent mediator of platelet aggregation and vasoconstriction. nih.govremedypublications.com

Molecular Interactions with Thromboxane A₂ Synthase

The inhibitory action of this compound on thromboxane A₂ synthase is attributed to a specific molecular interaction. Research suggests a potential cation-π interaction between the iron atom within the heme group of the thromboxane synthase enzyme and the basic nitrogen atom of the imidazolyl group present in the ozagrel molecule. nih.gov This interaction is a key determinant of its selective inhibition. The imidazole (B134444) ring of ozagrel is a critical structural feature for this selective inhibition. frontiersin.org

Selective Inhibition Profile and Specificity

This compound is characterized as a highly selective inhibitor of thromboxane A₂ synthase. frontiersin.orgnih.govnih.gov Its targeted action means it has minimal effect on other enzymes in the prostaglandin (B15479496) synthesis pathway, such as cyclooxygenase (COX). nih.gov This is a key distinction from non-selective inhibitors like aspirin (B1665792), which inhibit both TXA₂ and PGI₂ synthesis by blocking COX. nih.gov The selective nature of ozagrel allows for the reduction of pro-thrombotic TXA₂ while potentially increasing anti-thrombotic PGI₂, thereby favorably altering the balance between these two mediators. nih.govrad-ar.or.jp

Downstream Pharmacodynamic Effects

The inhibition of TXA₂ synthase by this compound leads to a cascade of downstream effects, primarily centered on the regulation of platelet function and thrombus formation.

Regulation of Platelet Aggregation

A primary consequence of reduced TXA₂ levels is the inhibition of platelet aggregation. patsnap.comnih.govmedchemexpress.comjneurology.com TXA₂ is a potent stimulus for platelet activation and aggregation; therefore, by blocking its synthesis, this compound effectively diminishes this pro-aggregatory signal. patsnap.comnih.govnih.gov Studies have demonstrated that this compound inhibits platelet aggregation induced by agents like arachidonic acid and collagen. nih.gov The IC₅₀ value for the selective inhibition of human platelet aggregation by this compound has been reported as 53.12 μM. medchemexpress.commedchemexpress.com

Attenuation of Thrombus Formation

By inhibiting platelet aggregation, this compound plays a role in the attenuation of thrombus formation. patsnap.comjkns.or.krmedchemexpress.com Thrombi, or blood clots, are largely composed of aggregated platelets, and their formation in blood vessels can lead to serious cardiovascular events. The antiplatelet effect of this compound, therefore, contributes to a reduced risk of thrombosis. frontiersin.orgresearchgate.net

Interactions with other Antiplatelet Agents

This compound's primary mechanism involves the inhibition of thromboxane A2 (TXA2) synthase, which leads to reduced platelet aggregation and vasoconstriction. patsnap.comtruemeds.in When used concomitantly with other antiplatelet agents, such as aspirin and clopidogrel (B1663587), or anticoagulants like warfarin (B611796) and heparin, the antithrombotic effects can be potentiated. patsnap.comtruemeds.in This increased efficacy, however, also elevates the risk of bleeding complications, necessitating careful monitoring. patsnap.com

Aspirin, a cyclooxygenase (COX) inhibitor, reduces the formation of both TXA2 and prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. nih.gov In contrast, ozagrel selectively inhibits TXA2 synthase, which can lead to an increase in PGI2 levels. nih.govnaramed-u.ac.jp This differing mechanism suggests that combining ozagrel with a low dose of aspirin could provide a synergistic antiplatelet effect. nih.gov Studies have indicated that dual antiplatelet therapy with ozagrel and another agent like clopidogrel or cilostazol (B1669032) can be more effective than monotherapy in reducing the risk of recurrent cerebral infarction. e3s-conferences.org However, it's important to note that the concomitant use of certain drugs, including other antiplatelet agents, was prohibited in some clinical trials evaluating ozagrel. jneurology.comkarger.com

Modulation of Vascular Tone and Vasodilation

This compound plays a significant role in modulating vascular tone, primarily through its influence on the balance of vasoactive substances. By inhibiting TXA2, a potent vasoconstrictor, ozagrel promotes vasodilation. patsnap.comjneurology.com This action helps to alleviate vascular constriction and improve blood flow. patsnap.com

Role in Blood Flow Augmentation and Microcirculation Improvement

A key therapeutic benefit of this compound is its ability to augment blood flow and improve microcirculation. nih.gov This is a direct consequence of its vasodilatory and antiplatelet aggregation effects. nih.govnih.gov By widening blood vessels and preventing the formation of microthrombi, ozagrel enhances blood flow to ischemic tissues. nih.gov Studies have demonstrated that administration of this compound can significantly increase cerebral blood flow in patients with lacunar infarction and improve symptoms associated with circulatory disorders. e3s-conferences.orgnih.gov

Influence on Prostacyclin (PGI₂) Production and TXA₂/PGI₂ Balance

The balance between thromboxane A2 (TXA2) and prostacyclin (PGI2) is crucial for maintaining vascular homeostasis. mdpi.com TXA2 promotes vasoconstriction and platelet aggregation, while PGI2 has opposing effects, promoting vasodilation and inhibiting platelet aggregation. nih.govmdpi.com An imbalance in favor of TXA2 is implicated in various cardiovascular diseases. mdpi.com

This compound, as a selective TXA2 synthase inhibitor, directly addresses this imbalance. nih.govnaramed-u.ac.jp By blocking the production of TXA2, it not only reduces its pro-thrombotic and vasoconstrictive effects but also leads to a relative increase in PGI2. nih.govnaramed-u.ac.jp This shift in the TXA2/PGI2 ratio is a key element of ozagrel's therapeutic action, contributing to its vasodilatory and antiplatelet properties. nih.govnaramed-u.ac.jp This mechanism is distinct from that of non-selective COX inhibitors like aspirin, which inhibit the synthesis of both TXA2 and PGI2. nih.govnaramed-u.ac.jp

Anti-inflammatory and Antioxidative Pathways Mediated by this compound

Beyond its primary effects on platelet aggregation and vascular tone, this compound also exhibits anti-inflammatory and antioxidative properties. sci-hub.sefrontiersin.org These actions contribute to its neuroprotective effects observed in conditions like ischemic stroke. frontiersin.org

Impact on Inflammatory Cytokines and Markers

Research has shown that this compound can modulate the inflammatory response by affecting the levels of various inflammatory cytokines and markers. sci-hub.sefrontiersin.org In a study involving patients with type 2 diabetes and lacunar cerebral infarction, the combination of ozagrel and atorvastatin (B1662188) led to a significant reduction in the levels of high-sensitivity C-reactive protein (hs-CRP), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) compared to atorvastatin alone. nih.gov Another study demonstrated that ozagrel treatment attenuated the increase in brain TNF-α and IL-6 levels in a rat model of vascular dementia. sci-hub.se The activation of TXA2 receptors has been linked to the release of proinflammatory cytokines like TNF-α and IL-6. sci-hub.se By inhibiting TXA2 synthesis, ozagrel may indirectly suppress this inflammatory cascade. sci-hub.se

The table below summarizes the effect of this compound on various inflammatory markers as observed in a study. nih.gov

| Inflammatory Marker | Effect of this compound Treatment |

| hs-CRP | Decreased |

| IL-1β | Decreased |

| TNF-α | Decreased |

| HMGB1 | Decreased |

| MIF | Decreased |

Protective Effects on Vascular Endothelium

This compound exerts significant protective effects on the vascular endothelium, the inner cellular lining of blood vessels that is crucial for maintaining cardiovascular homeostasis. Its mechanisms are primarily linked to the modulation of vasoactive substances, improvement of endothelial function, and attenuation of inflammatory and oxidative insults.

Research indicates that a key component of ozagrel's protective action is its ability to correct endothelial dysfunction, a state characterized by impaired endothelium-dependent vasodilation. sci-hub.senih.gov In experimental models where endothelial dysfunction was induced, such as through bilateral common carotid artery occlusion or hyperhomocysteinemia, ozagrel treatment has been shown to markedly improve the endothelium's ability to mediate vasorelaxation. sci-hub.senih.govresearchgate.net This is largely achieved by inhibiting thromboxane A2 (TXA2) synthase, which redresses the balance between the vasoconstrictor TXA2 and the vasodilator prostacyclin, promoting vasodilation and improving microcirculation. nih.govwikipedia.org

A critical factor in endothelial health is the bioavailability of nitric oxide (NO), a potent vasodilator synthesized by endothelial nitric oxide synthase (eNOS). Studies have demonstrated that ozagrel enhances NO production. nih.gov In cultured porcine basilar arterial endothelial cells, ozagrel significantly increased the spontaneous production of NO. nih.gov This effect is further substantiated by in vivo research showing that treatment with ozagrel leads to a significant increase in serum nitrite (B80452) levels, a stable metabolite of NO, thereby indicating improved NO availability. nih.govresearchgate.net Furthermore, combination therapy involving ozagrel has been found to increase the phosphorylation of eNOS, the active form of the enzyme responsible for NO production. nih.govscispace.com

By improving the function of endothelial cells, ozagrel helps to protect against ischemia-induced damage and reduce secondary complications such as brain edema. wikipedia.orgresearchgate.net The restoration of endothelium-dependent vasorelaxation and the enhancement of NO bioavailability are central to ozagrel's therapeutic effects in conditions associated with endothelial injury.

Research Findings on Endothelial Function

The following table summarizes findings from a study investigating the effect of ozagrel on endothelial dysfunction in a rat model of vascular cognitive impairment. The data illustrates ozagrel's ability to restore endothelium-dependent vasorelaxation and increase nitric oxide levels.

| Experimental Group | Maximal Acetylcholine-Induced Vasorelaxation (%) | Serum Nitrite (µmol/L) |

|---|---|---|

| Control (Sham) | 85.3 ± 2.1 | 20.1 ± 1.5 |

| Disease Model (BCCAo) | 45.7 ± 1.8 | 10.2 ± 0.9 |

| Ozagrel (10 mg/kg) + BCCAo | 62.4 ± 2.5 | 14.8 ± 1.1 |

| Ozagrel (20 mg/kg) + BCCAo | 75.9 ± 2.3 | 17.9 ± 1.3 |

| Donepezil (Standard) + BCCAo | 78.1 ± 2.6 | 18.5 ± 1.4 |

Data adapted from studies on bilateral common carotid artery occlusion (BCCAo) models. sci-hub.seresearchgate.net

Preclinical Research and Experimental Models

In Vitro Studies of Ozagrel (B471) Sodium

In vitro experiments have been fundamental in characterizing the mechanism of action of ozagrel sodium, particularly its effects on thromboxane (B8750289) A₂ synthesis, platelet aggregation, and neuronal cell viability.

This compound's primary mechanism is the selective inhibition of thromboxane A₂ (TXA₂) synthase, the enzyme responsible for converting prostaglandin (B15479496) H₂ (PGH₂) to TXA₂. mdpi.com Cellular assays are crucial for quantifying this inhibitory effect. In these assays, various cell types, most commonly platelets, are stimulated to produce TXA₂. The amount of TXA₂, or its stable metabolite thromboxane B₂ (TXB₂), is then measured in the presence and absence of ozagrel.

Studies have demonstrated that ozagrel effectively reduces the production of TXB₂ in a concentration-dependent manner when incubated with clotting whole blood from humans, rabbits, and dogs. nih.gov This inhibition of TXA₂ synthesis is a key indicator of its potential to counteract the potent vasoconstrictor and platelet aggregator effects of TXA₂. frontiersin.orgfrontiersin.org For instance, in washed canine platelets stimulated with arachidonic acid, ozagrel dose-dependently inhibits the formation of TXA₂. nih.gov The imidazole (B134444) ring within ozagrel's structure is believed to be crucial for its selective inhibitory action on the heme group of thromboxane synthase. mdpi.comfrontiersin.org

The inhibition of TXA₂ synthesis by ozagrel directly translates to a reduction in platelet aggregation, a critical event in the formation of thrombi. frontiersin.org In vitro assessments of antiplatelet aggregation are typically performed using platelet-rich plasma (PRP) or whole blood. Aggregation is induced by agents such as arachidonic acid (AA) or collagen, and the extent of aggregation is measured.

Research has shown that ozagrel inhibits platelet aggregation induced by both AA and collagen in PRP from humans, rabbits, and dogs. nih.gov The anti-aggregatory effects have also been confirmed in whole blood using impedance and free platelet count methods. nih.gov Furthermore, studies comparing ozagrel to other agents have provided insights into its relative potency. For example, while some novel pyrazolopyridine derivatives have shown a greater inhibition of arachidonic acid-induced human platelet aggregation than ozagrel, ozagrel still demonstrates significant inhibitory effects. tandfonline.com

Beyond its antiplatelet effects, research has explored the neuroprotective properties of this compound, particularly its impact on the survival of brain cells under ischemic conditions. In vitro models of stroke, such as oxygen-glucose deprivation/reperfusion (OGD/R) in neuronal cell lines like PC12 cells, are employed to simulate the cellular stress of an ischemic event. frontiersin.orgnih.gov

Studies have shown that pretreatment with ozagrel can enhance the viability of cortical neurons subjected to OGD/R injury. doi.org For example, one study found that while a novel compound, N2, showed superior protective ability, ozagrel still significantly improved cell survival rates compared to the vehicle group in an OGD/R model. doi.org Similarly, a conjugate of ozagrel and paeonol (B1678282) demonstrated protective effects against oxygen-glucose deprivation injury in PC12 cells. nih.gov These findings suggest that ozagrel may exert direct neuroprotective effects, potentially by mitigating the detrimental consequences of ischemia on brain cells. karger.comresearchgate.net

Assessment of Antiplatelet Aggregation in Cell Systems

In Vivo Animal Models of Ischemic Pathologies

To evaluate the therapeutic efficacy of this compound in a more complex biological system, researchers have utilized various in vivo animal models that mimic human ischemic diseases, most notably cerebral ischemia.

Rodent models of cerebral ischemia-reperfusion injury are the most common in vivo systems for studying the effects of potential stroke therapies like ozagrel. A widely used technique is the middle cerebral artery occlusion (MCAO) model in rats. nih.gov In this model, a filament is inserted to block the middle cerebral artery for a specific duration, followed by its removal to allow for reperfusion, thereby simulating the events of an ischemic stroke. bvsalud.org

Studies using the MCAO model have consistently demonstrated the beneficial effects of ozagrel. nih.govnih.gov It has been shown to play a role in preventing brain damage induced by cerebral ischemia/reperfusion. nih.gov

Following the induction of cerebral ischemia in animal models, the primary outcomes measured are the extent of neurological deficits and the volume of the resulting brain infarct. Neurological deficits are typically assessed using a scoring system that evaluates motor function, coordination, and other behavioral parameters. frontiersin.org The infarct volume, which represents the area of dead tissue, is often measured using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue appears red and the infarcted area remains white. frontiersin.org

Multiple studies have reported that administration of ozagrel leads to a significant reduction in both neurological deficits and infarct volume in rodent models of cerebral ischemia. frontiersin.orgnih.govresearchgate.net For instance, in a rat MCAO model, ozagrel treatment was found to significantly decrease the area and volume of cortical infarction. nih.gov It also had suppressive effects on neurological deficits in a microthrombosis model. nih.govresearchgate.net Combination therapies, such as ozagrel with Panax ginseng, have also shown promise in reducing infarct volume and improving neurological outcomes. nih.gov

Rodent Models of Cerebral Ischemia-Reperfusion Injury

Analysis of Cerebral Edema Reduction

Cerebral edema, a life-threatening complication of ischemic stroke, is characterized by an abnormal accumulation of fluid in the brain parenchyma. Preclinical studies have demonstrated the potential of this compound to mitigate this condition. In a conscious spontaneously hypertensive rat (SHR) model of cerebral ischemia-reperfusion, administration of ozagrel suppressed the decrease in the specific gravity of the brain tissue, an indicator of reduced cerebral edema. nih.gov Another study in a rat model of photochemically induced thrombotic cerebral infarction also reported a reduction in edema in the ozagrel-treated groups. patsnap.com Furthermore, in animal models of acute ischemic stroke, ozagrel has been shown to reduce brain water content. metabolomicsworkbench.orgptfarm.pl

| Experimental Model | Key Findings on Cerebral Edema Reduction |

| Conscious SHR model of cerebral ischemia-reperfusion | Suppressed the decrease in specific gravity of the brain tissue, indicating reduced edema. nih.gov |

| Rat model of photochemically induced thrombotic cerebral infarction | Reduced edema in ozagrel-treated groups. patsnap.com |

| Animal models of acute ischemic stroke | Reduced brain water content. metabolomicsworkbench.orgptfarm.pl |

Evaluation of Neuroprotective Properties

The neuroprotective effects of this compound have been evaluated in various animal models of cerebral ischemia, with studies focusing on its ability to reduce infarct volume and prevent neuronal cell death. In a rat model of middle cerebral artery occlusion (MCAO), treatment with this compound, particularly in combination with Panax ginseng, significantly reduced the cerebral ischemic volume as measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining. ijper.org Another study using a photochemical-induced thrombosis model in rats also demonstrated that ozagrel treatment significantly reduced the infarct volume. patsnap.com

Histological examinations have provided further evidence of its neuroprotective capabilities. In the MCAO rat model, immunohistofluorescence staining revealed that a combination therapy of this compound and Panax ginseng resulted in a higher number of surviving neurons (NeuN-positive cells) and a decreased number of apoptotic cells (TUNEL-positive cells) in the peri-infarct area compared to control or ozagrel alone. ijper.org

| Experimental Model | Parameter | Results |

| Rat MCAO model | Cerebral Infarct Volume (TTC staining) | Significant reduction with this compound + Panax ginseng combination therapy. ijper.org |

| Rat photochemical thrombosis model | Infarct Volume | Significantly smaller in the ozagrel-treated groups. patsnap.com |

| Rat MCAO model | Neuronal Cell Survival (NeuN-positive cells) | Increased number of surviving neurons with combination therapy. ijper.org |

| Rat MCAO model | Apoptotic Cell Death (TUNEL-positive cells) | Decreased number of apoptotic cells with combination therapy. ijper.org |

Studies on Myocardial Ischemia and Reperfusion Injury

The therapeutic potential of ozagrel has also been investigated in the context of myocardial ischemia and reperfusion (I/R) injury. In an ex vivo Langendorff's isolated rat heart model, pretreatment with ozagrel was assessed for its cardioprotective effects. Remote ischemic preconditioning (RIPC) was shown to significantly decrease myocardial injury, as evidenced by a reduction in myocardial infarct size and the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK). The administration of ozagrel prior to RIPC was studied to understand the role of thromboxane A2 in this protective phenomenon. nih.govnih.gov Studies in rabbit models of myocardial ischemia and reperfusion have also been utilized to evaluate the efficacy of novel cardioprotective agents, providing a basis for comparison of the effects of thromboxane A2 synthase inhibitors like ozagrel. ijmrhs.com

| Experimental Model | Key Findings on Myocardial I/R Injury |

| Langendorff's isolated rat heart model | Pretreatment with ozagrel was evaluated in the context of RIPC-induced reduction in myocardial infarct size, LDH, and CK release. nih.govnih.gov |

| Rabbit model of myocardial ischemia and reperfusion | This model is used to assess the reduction of infarct size by cardioprotective agents. ijmrhs.com |

Investigations in Animal Models of Cerebral Vasospasm

Cerebral vasospasm, a delayed and sustained narrowing of cerebral arteries, is a major complication following subarachnoid hemorrhage (SAH). The efficacy of this compound in mitigating vasospasm has been explored in animal models. In a rabbit model of SAH, the diameter of the basilar artery was measured to evaluate the degree of vasospasm. frontiersin.org Studies have shown that in such models, the basilar artery lumen diameter is significantly narrowed in the SAH group compared to controls. nih.govresearchgate.net The administration of ozagrel has been investigated for its ability to counteract this narrowing. For instance, in a rabbit SAH model, treatment with a thromboxane A2 synthase inhibitor was shown to have a suppressive effect on vasospasm. nih.gov

| Experimental Model | Key Findings on Cerebral Vasospasm |

| Rabbit subarachnoid hemorrhage (SAH) model | The diameter of the basilar artery is measured to quantify the degree of vasospasm. frontiersin.orgnih.gov |

| Rabbit SAH model | Ozagrel has a suppressive effect on the narrowing of the basilar artery. nih.gov |

Pharmacokinetic and Drug Metabolism Studies in Preclinical Models

Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its development as a therapeutic agent. Preclinical studies in animal models have provided foundational knowledge in this area.

Absorption and Distribution Profiles

Pharmacokinetic studies in rats have shown that after oral administration, ozagrel is absorbed and appears in the plasma. nih.gov One study investigating the influence of this compound on red blood cell distribution width in rats involved intraperitoneal administration, indicating its systemic absorption via this route as well. wikipedia.org Following intravenous administration in rats, ozagrel exhibits a rapid terminal decay. nih.gov

Regarding its distribution, studies on a similar anti-ischemic stroke agent have shown rapid and wide distribution into various tissues in rats, with the highest concentrations found in the lung and kidney. nih.gov While specific quantitative data on the tissue distribution of this compound is limited in publicly available literature, its presence in red blood cells has been noted in studies with rats. wikipedia.org The plasma protein binding of drugs is a critical pharmacokinetic parameter. For a comparable anti-ischemic stroke agent, the plasma protein binding in rats was found to be high, at over 98%. nih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of ozagrel has been investigated in preclinical models, primarily in rats. Studies using rat liver microsomes have indicated that the metabolism of ozagrel is mediated primarily through the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the main enzyme involved. uni.lunih.gov It has also been noted that ozagrel can induce the activity of CYP2D6 in rats. uni.lunih.gov

Pharmacokinetic studies in rats have identified two primary metabolites, designated as M1 and M2. The metabolic pathway involves the conversion of the parent drug, ozagrel, to both M1 and M2. Furthermore, there is evidence of the metabolic conversion of M2 to M1 within the systemic circulation. nih.gov While the main site of metabolism is suggested to be the liver, partial metabolism of ozagrel to M1 and M2 has also been observed in the intestinal mucosa of rats. nih.gov

Elimination Kinetics and Excretion

In preclinical studies, this compound demonstrates rapid elimination. Following intravenous administration in rats, the plasma concentration-time profile of ozagrel fits a two-compartment open model. gratonpharma.com The terminal elimination half-life (t1/2β) has been reported as approximately 0.160 to 0.173 hours at doses of 15 and 45 mg/kg, respectively. nih.gov Another study reported a t1/2β of 1.22 ± 0.44 hours. gratonpharma.com The volume of distribution (Vd) was found to be 2.32 ± 0.62 L/kg, and the total body clearance (Cl) was 3.25 ± 0.82 L/h/kg. gratonpharma.com

Ozagrel is metabolized into two primary metabolites, M1 and M2. nih.gov After intravenous administration, the parent drug disappears quickly, and most of the drug is excreted within 24 hours, primarily through urine. gratonpharma.com Studies in rats have shown that after a single intravenous dose, a significant portion of the drug is excreted in the urine and bile. researchgate.net The main components found in the blood are ozagrel and its metabolites, which are considered to have no pharmacological action. gratonpharma.com The metabolic pathway involves the conversion of ozagrel to M2 and M1, as well as the conversion of M2 to M1. nih.gov This metabolism occurs partly in the intestinal mucosa, but the liver is considered the main site of metabolism. nih.gov

Table 1: Pharmacokinetic Parameters of Ozagrel in Rats (Intravenous Administration)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Terminal Half-life (t1/2β) | 0.160 - 0.173 | hours | nih.gov |

| Terminal Half-life (t1/2β) | 1.22 ± 0.44 | hours | gratonpharma.com |

| Volume of Distribution (Vd) | 2.32 ± 0.62 | L/kg | gratonpharma.com |

| Total Body Clearance (Cl) | 3.25 ± 0.82 | L/h/kg | gratonpharma.com |

| Area Under the Curve (AUC) | 0.47 ± 0.08 | µg·hr/mL | gratonpharma.com |

Enzyme Induction and Inhibition Effects (e.g., CYP2D6)

Preclinical studies in rats have investigated the influence of sodium ozagrel on cytochrome P450 enzymes, particularly CYP2D6. nih.gov Research indicates that ozagrel's metabolism is primarily mediated by CYP2D6. nih.gov Furthermore, sodium ozagrel has been shown to induce the activity of CYP2D6. nih.gov In vivo and in vitro studies demonstrated that the metabolism of dextromethorphan (B48470), a probe for CYP2D6 activity, was higher in rats treated with sodium ozagrel compared to a control group. nih.gov Western blotting confirmed that the expression of the CYP2D6 protein was also higher in the treated group. nih.gov

In addition to induction, sodium ozagrel also exhibits inhibitory effects on CYP2D6 activity. nih.gov In rat liver microsomes, sodium ozagrel inhibited the metabolism of dextromethorphan in a noncompetitive manner, with a reported inhibition constant (Ki) of 324.94 µM. nih.gov The half-maximal inhibitory concentration (IC50) for sodium ozagrel on CYP2D6 activity was found to be 13.9 µM in control rat liver microsomes and 26.5 µM in microsomes from rats pre-treated with the drug. nih.gov In contrast, no significant differences were observed in the activity or expression of CYP1A2 between the ozagrel-treated and control groups. nih.gov

Table 2: In Vitro Effects of Sodium Ozagrel on Rat CYP2D6

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| IC50 | 13.9 µM | Control Rat Liver Microsomes | nih.gov |

| IC50 | 26.5 µM | Ozagrel-Treated Rat Liver Microsomes | nih.gov |

| Ki | 324.94 µM | Noncompetitive Inhibition | nih.gov |

Toxicological Assessment in Preclinical Development

Evaluation of Organ-Specific Toxicity

Preclinical toxicological assessments are crucial for identifying potential organ-specific liabilities of new drug candidates. nih.gov Repeated dose toxicity studies in animal models, such as rats and dogs, are standard practice. pacificbiolabs.com For ozagrel, repeated intravenous administration in rats and dogs has been part of its toxicological evaluation. gratonpharma.com While specific details on organ-specific toxicity from these studies are limited in the provided search results, the general approach involves histopathological examination of various organs to detect any treatment-related changes. nih.gov The liver, kidneys, and cardiovascular system are often key organs of interest in such studies due to their roles in drug metabolism, excretion, and distribution. libretexts.org For instance, one study investigated the effect of ozagrel on red blood cell distribution width in rats, which can be an indicator of hematological effects. ijmrhs.com

Reproductive Toxicity Studies

Reproductive toxicity studies are a standard component of preclinical safety evaluation for pharmaceuticals, designed to detect any adverse effects on reproductive function and development. fda.govnih.gov For this compound, reproductive toxicity has been assessed in rats and rabbits through intravenous administration. gratonpharma.com Findings from these studies indicated that at high doses, this compound could inhibit weight gain in the maternal animals and lead to embryo death. gratonpharma.com Additionally, growth inhibition and death were observed in newborn animals. gratonpharma.com During the sensitive period of organogenesis, a slight increase in visceral and skeletal teratogenic effects in fetuses was noted. gratonpharma.com These studies are essential for risk assessment before a drug can be considered for use in women of childbearing potential. pacificbiolabs.com

Clinical Efficacy and Therapeutic Applications of Ozagrel Sodium

Acute Ischemic Stroke (AIS) Management

Ozagrel (B471) sodium is frequently utilized in the treatment of acute ischemic stroke, a condition characterized by the sudden loss of blood flow to a part of the brain. medscape.com Its therapeutic effects are attributed to its ability to decrease platelet aggregation and increase cerebral blood flow by reducing the levels of thromboxane (B8750289) A2. jneurology.comjneurology.com

Improvement of Neurological Deficits (e.g., NIHSS, MESSS)

Multiple studies have demonstrated the efficacy of ozagrel sodium in improving neurological deficits following an acute ischemic stroke. The National Institutes of Health Stroke Scale (NIHSS) and the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) are common tools used to quantify the severity of stroke. nih.govplos.orgghc.com.mx

A meta-analysis of randomized controlled trials revealed that ozagrel treatment led to a significant improvement in neurological impairment as measured by the MESSS, with a mean difference of -4.17 compared to control groups. nih.govtandfonline.com Another study comparing this compound plus aspirin (B1665792) to aspirin alone in patients with acute cerebral infarction also reported a significantly better NIHSS score in the combination therapy group. nih.govjkns.or.kr

Clinical research has shown that both ozagrel monotherapy and its combination with edaravone (B1671096) are effective in improving NIHSS scores in patients with acute noncardioembolic ischemic stroke. jneurology.com Specifically, in patients with atherothrombotic infarction, ozagrel monotherapy resulted in an average improvement of 2.4 points on the NIHSS. jneurology.com A network meta-analysis further supported these findings, indicating that this compound, both alone and in combination with edaravone, significantly improved neurological function compared to a placebo. plos.org

The combination of tirofiban (B1683177) and ozagrel has also been shown to improve neural function in patients with progressive stroke, with the combination therapy demonstrating a more significant reduction in NIHSS scores at various time points post-treatment compared to individual treatments. scielo.br

Functional Outcome Measures (e.g., mRS, ADL)

The modified Rankin Scale (mRS) and Activities of Daily Living (ADL) are key measures for assessing the functional outcome and degree of disability or dependence in the daily activities of people who have suffered a stroke.

A multicenter randomized trial comparing edaravone to this compound in acute noncardioembolic ischemic stroke found that at 3 months, 50.3% of patients in the ozagrel group achieved a favorable outcome of mRS grade 0-1. karger.comnih.gov This study concluded that ozagrel was an effective treatment for this patient population. karger.comnih.gov However, another study analyzing data from a Japanese stroke registry suggested that ozagrel monotherapy was not significantly associated with the mRS score at discharge for both lacunar and atherothrombotic infarctions. jneurology.com

In patients with type 2 diabetes and lacunar cerebral infarction, the combination of sodium ozagrel and atorvastatin (B1662188) was found to be more effective than atorvastatin alone in improving the self-care ability of patients, as indicated by higher ADL scores. nih.gov Similarly, a study on the combination of this compound and eureklin for acute cerebral infarction reported a significantly higher ADL score in the combination group compared to the ozagrel-only group. e3s-conferences.org

Interactive Table: Functional Outcome Measures with this compound Treatment

| Study Population | Intervention | Outcome Measure | Result |

| Acute noncardioembolic ischemic stroke | This compound | mRS at 3 months | 50.3% achieved mRS 0-1 |

| Lacunar and atherothrombotic infarction | Ozagrel monotherapy | mRS at discharge | Not significantly associated |

| Type 2 diabetes with lacunar infarction | Sodium ozagrel + Atorvastatin | ADL score | Significantly higher than atorvastatin alone |

| Acute cerebral infarction | This compound + Eureklin | ADL score | Significantly higher than ozagrel alone |

Reduction of Brain Damage and Infarction Expansion

This compound has demonstrated a capacity to reduce brain damage and prevent the expansion of cerebral infarction. nih.govnih.gov It is believed to achieve this by mitigating brain swelling during both the ischemic and reperfusion phases and by inhibiting brain cell death in the penumbra, the area surrounding the core ischemic region. nih.govjkns.or.kr

Animal models of cerebral ischemia have shown that ozagrel has neuroprotective properties. nih.govjkns.or.kr Furthermore, studies on paeonol (B1678282), a bioactive ingredient, have indicated its potential to protect the brain from damage and reduce the area of cerebral infarction. frontiersin.org A novel codrug combining ozagrel and paeonol has been synthesized and evaluated for its potential as a potent anti-stroke therapeutic agent. frontiersin.org In a rat model of middle cerebral artery occlusion, a conjugate of paeonol and ozagrel was found to visibly improve the infarct volume. frontiersin.org

Prevention of Thromboembolic Events in Stroke

This compound's role as a thromboxane A2 synthase inhibitor gives it antiplatelet and antithrombotic properties, which are crucial in preventing thromboembolic events. frontiersin.orgremedypublications.comfrontiersin.org It is used to prevent and treat ischemic stroke and other thrombotic disorders by reducing the risk of thrombus formation. patsnap.com

In the context of endovascular coiling for cerebral aneurysms, a procedure that carries a risk of thromboembolism, this compound has been used both as a rescue treatment and for prophylaxis. remedypublications.com A retrospective analysis showed that none of the 17 patients who received prophylactic this compound experienced permanent neurological deficits due to thromboembolism. remedypublications.com While recurrent ischemic strokes were observed in some patients treated with ozagrel, the incidence was comparable to or, in some studies, slightly higher than that in groups receiving other agents like edaravone. karger.com

Subgroup Analyses in AIS (e.g., Lacunar Infarction)

Subgroup analyses have provided more specific insights into the efficacy of this compound in different types of acute ischemic stroke.

In patients with lacunar infarction, a type of stroke affecting the small perforating arteries deep within the brain, this compound has shown significant clinical benefits. windows.netnih.gov A study comparing ozagrel to urokinase in acute lacunar infarction found that ozagrel treatment resulted in a higher rate of improvement in motor paresis (68.4-86.7%) compared to urokinase (45.5-62.5%). nih.gov The improvement in the combined score of motor paresis and conscious disorder was also significantly higher in the ozagrel group. nih.gov

For patients with type 2 diabetes and lacunar cerebral infarction, the addition of sodium ozagrel to statin therapy was found to be effective. nih.govwindows.net This combination therapy was associated with better control of blood glucose and lipids, reduced nerve injury, and improved self-care ability. nih.gov

A retrospective study analyzing data from a Japanese stroke registry found that ozagrel was frequently used to treat patients with lacunar infarction (75%). jneurology.comjneurology.com Both ozagrel monotherapy and its combination with edaravone were shown to be effective in promoting functional recovery in patients with lacunar and atherothrombotic infarctions. jneurology.com

Cerebral Vasospasm Following Subarachnoid Hemorrhage (SAH)

Cerebral vasospasm, a narrowing of the cerebral arteries, is a serious complication of subarachnoid hemorrhage (SAH) that can lead to delayed ischemic neurological deficits. d-nb.info this compound is used to treat cerebral vasospasm and the associated symptoms of cerebral ischemia following surgery for SAH. rad-ar.or.jprad-ar.or.jp Its mechanism of action in this context involves improving the imbalance between thromboxane A2 and prostacyclin, thereby reducing vasoconstriction. rad-ar.or.jp

In Japan, this compound is an approved therapeutic agent for cerebral vasospasm after SAH. d-nb.infonih.gov Clinical studies have investigated its efficacy both as a monotherapy and in combination with other drugs like fasudil (B1672074) hydrochloride, a rho kinase inhibitor. d-nb.infonih.govcapes.gov.br

A comparative study found that combination therapy with fasudil and ozagrel was significantly more effective than ozagrel monotherapy in reducing the incidence of low-density areas on computed tomography scans, which can be indicative of ischemic damage. capes.gov.br While the combination therapy also reduced the occurrence of symptomatic vasospasm, this effect was not statistically significant. capes.gov.br Another study analyzing a nationwide inpatient database in Japan also concluded that the combination of fasudil hydrochloride and this compound has superior effectiveness over ozagrel monotherapy for patients at risk of vasospasm after aneurysmal SAH. d-nb.info

Interactive Table: this compound in Cerebral Vasospasm after SAH

| Study | Intervention | Comparison | Key Finding |

| Nakashima et al. | Fasudil + Ozagrel | Ozagrel monotherapy | Combination therapy significantly reduced low-density areas on CT scans. |

| Nationwide Database Study | Fasudil + Ozagrel | Ozagrel monotherapy | Combination therapy demonstrated superior effectiveness over monotherapy. |

Attenuation of Postoperative Cerebral Vasospasm

This compound is utilized in the treatment of cerebral vasospasm and the associated symptoms of cerebral ischemia that can occur following surgery for a subarachnoid hemorrhage. rad-ar.or.jprad-ar.or.jp Its mechanism of action involves improving the balance between thromboxane A2 and prostacyclin, which helps to counteract the vasoconstriction that characterizes this postoperative complication. rad-ar.or.jp In a retrospective analysis of 106 patients who underwent surgical clipping for ruptured intracranial aneurysms, 42 received ozagrel. nih.gov Of these, 71.4% who had preoperative angiographic vasospasm showed improvement after ozagrel administration. nih.gov While the development of delayed cerebral ischemia was higher in the ozagrel group, a greater percentage of patients who received ozagrel had a favorable outcome at discharge and at a 3-month follow-up. nih.gov

Impact on Cerebral Ischemia Concurrent with Vasospasm

This compound's ability to inhibit TXA2 synthesis makes it beneficial in managing cerebral ischemia that occurs alongside vasospasm. google.com By preventing the decrease in cerebral blood flow during an ischemic event and improving delayed hypoperfusion during the reperfusion period, this compound provides a neuroprotective effect. jkns.or.krnih.gov It helps to reduce hypoperfusion and cerebral edema by limiting the generation of TXA2 and facilitating the production of prostacyclin. jkns.or.krremedypublications.com This action can improve motor function disturbances associated with acute thrombotic cerebral infarction. gratonpharma.cominopha.net

Use in Perioperative Management of Thromboembolism

Thromboembolic events are a significant concern during and after neurointerventional procedures like coil embolization of cerebral aneurysms. remedypublications.com this compound has been investigated for its role in the perioperative management of these complications. remedypublications.com In a retrospective study of 103 patients undergoing coil embolization, this compound was used as a rescue treatment in 8 patients and as a prophylactic measure in 17 patients. remedypublications.com The study found that none of the 17 patients who received prophylactic this compound experienced permanent neurological deficits due to thromboembolism. remedypublications.com Thromboembolic events occurred in 23.3% of all procedures, with symptomatic thromboembolism in 13 of those cases. remedypublications.com

Other Thrombotic Disorders

The primary application of this compound is in the context of cerebrovascular disorders, specifically acute thrombotic cerebral infarction and its associated motor function disturbances. gratonpharma.cominopha.net Its antiplatelet and vasodilatory properties make it effective in managing conditions where thrombus formation plays a key role. patsnap.com

Combination Therapies Involving this compound

To enhance therapeutic outcomes, this compound is often used in combination with other medications.

This compound and Aspirin Co-administration

The combination of this compound and aspirin has been explored for its potential to provide a more potent antiplatelet effect.

Research suggests that the co-administration of this compound and a low dose of aspirin results in a synergistic antiplatelet effect. nih.gov While aspirin inhibits cyclooxygenase, reducing the formation of both TXA2 and prostacyclin, ozagrel selectively inhibits TXA2 synthase, which can lead to an increase in prostacyclin levels. nih.gov This combined action leads to a more effective inhibition of platelet aggregation compared to when either drug is used alone. nih.gov A study involving patients with acute ischemic stroke who were not eligible for thrombolysis found that the combination of this compound and aspirin led to better neurological outcomes compared to aspirin alone. nih.gov Specifically, the group receiving the combination therapy showed a significantly better National Institutes of Health Stroke Scale (NIHSS) score and motor power score at 14 days post-stroke. nih.govnih.gov

Table 1: Neurological Outcome Scores in Acute Ischemic Stroke Patients

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5281065 |

| Aspirin | 2244 |

| Fasudil | 3337 |

| Nimodipine | 4497 |

| Clazosentan | 150774 |

Clinical Outcomes in Acute Cerebral Infarction

Studies have demonstrated the clinical efficacy of this compound in improving outcomes for patients suffering from acute cerebral infarction. In patients with acute ischemic stroke who are beyond the thrombolytic time window, the use of this compound has been associated with better neurological outcomes. jkns.or.krnih.gov A study involving patients with non-cardiogenic acute ischemic stroke who were not eligible for thrombolysis found that the group receiving this compound in addition to aspirin had significantly better clinical outcomes at 14 days after the stroke's onset compared to the group receiving aspirin alone. nih.gov The improvements were measured using the National Institutes of Health Stroke Scale (NIHSS), with the combination group showing a statistically significant lower score (p=0.007). jkns.or.krnih.gov

Furthermore, motor strength was also significantly improved in the this compound group (p<0.001). jkns.or.krnih.gov These findings suggest that this compound therapy can lead to favorable outcomes in patients with acute ischemic stroke. nih.gov Another study involving 129 patients treated with combined intravenous urokinase and this compound within six hours of onset also suggested the combination was effective. sciencepublishinggroup.com A multivariate analysis in this study indicated that a lower baseline NIHSS score was associated with a good outcome at one month. sciencepublishinggroup.com

This compound and Edaravone Combination

The combination of this compound and edaravone, a free radical scavenger, has been widely utilized and studied for the treatment of acute ischemic stroke, particularly in China and Japan. nih.govplos.orgspandidos-publications.com Edaravone is recognized for its neuroprotective effects, which are thought to complement the antiplatelet and vasodilatory actions of this compound. nih.govwikipedia.orgexplorationpub.com The rationale for combining these agents is to target multiple pathways involved in the ischemic cascade, potentially leading to enhanced therapeutic effects. nih.goviomcworld.org

Comparative Efficacy and Safety Profiles

The comparative efficacy of this compound combined with edaravone has been evaluated in various studies, including a large network meta-analysis of 145 randomized controlled trials. nih.govrepec.org This meta-analysis showed that the combination of sodium ozagrel and edaravone was a more effective treatment for acute ischemic stroke than edaravone monotherapy (RR 0.43, 95% CI 0.08–0.61). nih.govplos.org Compared to a placebo, the combination therapy was significantly more effective, with a relative risk (RR) of 9.60 (95% CI 7.04–13.06). nih.govrepec.org

A multicenter randomized trial (EDO trial) directly compared edaravone with this compound in 401 patients with acute noncardioembolic ischemic stroke. karger.comscite.ai The primary endpoint, the proportion of patients with a modified Rankin Scale (mRS) score of 0-1 at 3 months, was 57.1% in the edaravone group and 50.3% in the ozagrel group, establishing the non-inferiority of edaravone to ozagrel. karger.comscite.ai

However, not all studies have found a significant advantage for the combination therapy over monotherapy. A retrospective study of 156 patients with atherothrombotic or lacunar infarction found that while both ozagrel monotherapy and combination therapy with edaravone resulted in functional recovery, there was no significant difference in NIHSS improvement between the two treatment approaches. jneurology.com The study concluded that combination therapy was not superior to ozagrel monotherapy in its cohort. jneurology.com

| Treatment Comparison | Efficacy Outcome Metric | Result | Source |

|---|---|---|---|

| Sodium Ozagrel + Edaravone vs. Edaravone alone | Relative Risk (RR) for Efficacy | RR 0.43 (95% CI 0.08–0.61) | nih.govplos.org |

| Sodium Ozagrel + Edaravone vs. Placebo | Relative Risk (RR) for Efficacy | RR 9.60 (95% CI 7.04–13.06) | nih.govrepec.org |

| Sodium Ozagrel vs. Placebo | Relative Risk (RR) for Efficacy | RR 3.86 (95% CI 3.18–4.61) | nih.govrepec.org |

| Edaravone vs. Ozagrel | Patients with mRS score 0-1 at 3 months | 57.1% vs. 50.3% | karger.comscite.ai |

Neuroprotective and Functional Improvements

The combination of this compound and edaravone is believed to confer neuroprotective benefits and lead to significant functional improvements in patients with acute ischemic stroke. nih.govplos.org Edaravone functions as a neuroprotective agent by scavenging free radicals, which are implicated in the neuronal damage that occurs during cerebral ischemia. explorationpub.comnih.govmdpi.com

A network meta-analysis demonstrated that the combination of sodium ozagrel and edaravone significantly improved the functional outcome in patients with acute ischemic stroke. nih.govplos.org Specifically, the analysis showed a weighted mean difference (WMD) in the NIHSS score of -6.25 (95% CI -7.96 to -4.54) when the combination therapy was compared to a placebo, indicating a substantial reduction in neurological deficits. nih.govrepec.org This suggests that the combined therapy may be a promising option for improving nerve function after an ischemic event. nih.govplos.org

This compound and Atorvastatin Combination

The combination of this compound and atorvastatin has been investigated as a therapeutic strategy, particularly for patients with type 2 diabetes mellitus who have experienced a lacunar cerebral infarction. nih.govnih.gov This patient population is often characterized by abnormal lipid metabolism and atherosclerosis, which are key pathological factors in cerebral infarction. nih.govnih.gov Atorvastatin, a statin, works by regulating blood lipids, while this compound provides antiplatelet effects. nih.govwikipedia.org The combination aims to address both the inflammatory and thrombotic aspects of the disease. nih.govnih.gov

Influence on Inflammatory Markers and Blood Lipid Indexes

Research indicates that the combination of this compound and atorvastatin can significantly reduce inflammatory reactions and improve blood lipid profiles in patients with type 2 diabetes and lacunar infarction. nih.govnih.gov In a study comparing the combination therapy to atorvastatin monotherapy, the combined treatment group showed significantly lower levels of several key inflammatory markers after treatment, including high-sensitivity C-reactive protein (hs-CRP), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov

The combination therapy also had a more favorable impact on blood lipid indexes. nih.govwjgnet.com Post-treatment levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) were lower in the combination group, while levels of high-density lipoprotein cholesterol (HDL-C) increased more significantly compared to the monotherapy group. nih.govnih.gov

| Parameter | Effect of Combination Therapy (vs. Atorvastatin alone) | Source |

|---|---|---|

| hs-CRP | Significantly Lower | nih.gov |

| IL-1β | Significantly Lower | nih.gov |

| TNF-α | Significantly Lower | nih.gov |

| Total Cholesterol | Significantly Lower | nih.govnih.gov |

| Triglycerides | Significantly Lower | nih.govnih.gov |

| Low-Density Lipoprotein (LDL-C) | Significantly Lower | nih.govnih.gov |

| High-Density Lipoprotein (HDL-C) | Significantly Higher | nih.govnih.gov |

Reduction of Nerve Injury in Diabetic Patients

The combined use of this compound and atorvastatin has been shown to effectively reduce the degree of nerve injury in diabetic patients with lacunar cerebral infarction. nih.govnih.gov The therapeutic effect on nerve damage was evaluated using the National Institutes of Health Stroke Scale (NIHSS) and the Activities of Daily Living (ADL) score. nih.govnih.gov

This compound and Fasudil Hydrochloride Combination

The combination of this compound, a thromboxane A2 synthase inhibitor, and Fasudil hydrochloride, a Rho-kinase inhibitor, has been investigated for its potential synergistic effects, particularly in the context of cerebral vasospasm following aneurysmal subarachnoid hemorrhage. capes.gov.brd-nb.infojst.go.jpnih.gov

Distinct Mechanisms of Action and Synergistic Potential

This compound acts by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. wikipedia.orggoogle.comnih.gov This inhibition helps to suppress platelet gathering and dilate blood vessels. google.com Fasudil hydrochloride, on the other hand, is a potent Rho-kinase inhibitor and vasodilator. wikipedia.orgguidetopharmacology.org Rho-kinase is an enzyme that plays a crucial role in mediating vasoconstriction. wikipedia.org By inhibiting this enzyme, fasudil promotes vasodilation. The distinct mechanisms of these two drugs—Ozagrel's targeting of the thromboxane pathway and Fasudil's inhibition of Rho-kinase—suggest a potential for synergistic effects in combating conditions like cerebral vasospasm. nih.govnih.gov In mouse models, this combination has shown an inhibitory effect on cerebral infarction compared to the administration of either drug alone. nih.gov

Efficacy in Cerebral Vasospasm

Clinical studies have explored the efficacy of combining this compound and Fasudil hydrochloride for treating cerebral vasospasm after aneurysmal subarachnoid hemorrhage. capes.gov.brjst.go.jpsurgicalneurologyint.com One study involving 60 patients at risk of cerebral vasospasm found that the combination therapy was significantly more effective in reducing the incidence of low-density areas on computed tomography scans compared to treatment with this compound alone. capes.gov.brjst.go.jpnih.gov

However, the evidence regarding the superiority of the combination therapy is not conclusive. A large cross-sectional study using a nationwide inpatient database in Japan, involving 17,346 patients, compared Fasudil monotherapy, Ozagrel monotherapy, and combination therapy. d-nb.infonih.gov The results showed no significant difference in in-hospital mortality between the Fasudil monotherapy group and the combination therapy group. d-nb.infonih.govresearchgate.net This suggests that while the combination is well-tolerated, it may not offer superior efficacy over Fasudil monotherapy. d-nb.infonih.gov

This compound and Urokinase Combination

The combination of this compound and Urokinase, a thrombolytic agent, has been evaluated for the treatment of acute ischemic stroke. sciencepublishinggroup.comnih.gov Urokinase works by converting plasminogen to plasmin, which then breaks down fibrin (B1330869) clots. pharmakb.com

A study involving 129 patients with acute ischemic stroke treated with intravenous Urokinase and this compound within 6 hours of onset suggested the combination was effective and safe. sciencepublishinggroup.com Factors associated with a good outcome at one month included a shorter time from onset to treatment, a lower baseline National Institutes of Health Stroke Scale (NIHSS) score, and the absence of large artery stenosis or occlusion. sciencepublishinggroup.com Another study comparing Urokinase and this compound in patients with acute lacunar infarction found that this compound was clinically more efficient. nih.gov The improvement in motor paresis and conscious disorder was significantly higher in the Ozagrel group. nih.gov

This compound and Atypical Antipsychotic Drugs

The interaction between this compound and atypical antipsychotic drugs has been studied, particularly concerning their effects on hematological parameters.

Effects on Hematological Parameters (e.g., RDW-CV)

Red blood cell distribution width (RDW) is a measure of the variation in red blood cell size, with RDW-CV being the coefficient of variation. medscape.com An experimental study in rats investigated the effects of this compound, both alone and in combination with the atypical antipsychotic zuclopenthixol, on RDW-CV. researchgate.netijmrhs.comresearchgate.net The study found that a maximum dose of Ozagrel alone led to a decrease in RDW-CV. researchgate.netijmrhs.com However, when combined with the maximum dose of the atypical antipsychotic, there was a significant increasing trend in RDW-CV. researchgate.netijmrhs.com Minimum doses of both drugs, when administered individually, showed an increase in RDW-CV. researchgate.net These findings highlight the importance of monitoring hematological parameters when these drugs are used concurrently. ijmrhs.com

Clinical Trial Methodologies and Research Designs

The clinical investigation of this compound has employed various study designs. A cross-sectional study using the Japanese Diagnosis Procedure Combination database assessed the effectiveness of this compound in combination with Fasudil hydrochloride for subarachnoid hemorrhage. d-nb.infonih.gov This observational study design allowed for the analysis of a large patient population to compare outcomes between different treatment groups. d-nb.info

Randomized controlled trials have also been a key methodology. For instance, a multicenter, randomized, parallel-group, open-label trial compared intravenous edaravone to this compound in patients with acute noncardioembolic ischemic stroke. karger.com The primary endpoint in this trial was the modified Rankin Scale at 3 months. karger.com

Other studies have been designed as prospective controlled trials. One such study compared the clinical effects of Urokinase and this compound in patients with acute lacunar infarction. nih.gov Additionally, studies on the combination of Urokinase and this compound for acute ischemic stroke have been conducted, assessing efficacy and safety in a specific patient cohort. sciencepublishinggroup.com The methodologies often involve assessing neurological deficits and functional outcomes using standardized scales like the NIHSS. sciencepublishinggroup.comkarger.com

Randomized Controlled Trials (RCTs)

Randomized controlled trials have provided crucial insights into the clinical utility of this compound, both as a monotherapy and in combination with other agents.

Another randomized controlled trial investigated the effects of combining this compound with aspirin for patients with acute non-cardiogenic ischemic stroke who were not eligible for thrombolysis. jkns.or.kr This study compared a group receiving both this compound and 100 mg of aspirin with a group receiving 100 mg of aspirin alone. jkns.or.kr The findings from this trial aimed to determine if the combination therapy offered superior efficacy in this specific patient population. jkns.or.kr

A study involving 156 patients with acute noncardioembolic stroke analyzed the difference between ozagrel monotherapy and combination therapy with edaravone. In patients with lacunar infarction (LI), ozagrel monotherapy resulted in a mean improvement in the National Institutes of Health Stroke Scale (NIHSS) score of -1.4. jneurology.com For those with atherothrombotic infarction (ATI), ozagrel monotherapy led to a more substantial NIHSS improvement of -2.4. jneurology.com

Interactive Table: Summary of Key Randomized Controlled Trials of this compound

| Trial | Comparison | Patient Population | Primary Endpoint | Key Findings |

| EDO Trial karger.com | This compound vs. Edaravone | Acute noncardioembolic ischemic stroke | mRS score at 3 months | mRS 0-1: 50.3% (Ozagrel) vs. 57.1% (Edaravone) |

| Kim et al. jkns.or.kr | Ozagrel + Aspirin vs. Aspirin alone | Acute non-cardiogenic ischemic stroke (not eligible for thrombolysis) | Clinical efficacy | Evaluated the safety and efficacy of the combination therapy. |

| Ishibashi et al. jneurology.com | Ozagrel monotherapy vs. Ozagrel + Edaravone | Acute noncardioembolic stroke (LI and ATI) | Improvement in NIHSS score | Ozagrel monotherapy improved NIHSS by -1.4 (LI) and -2.4 (ATI). |

Network Meta-Analyses and Systematic Reviews

Systematic reviews and network meta-analyses have synthesized data from multiple RCTs to provide a broader perspective on the efficacy of this compound.

A meta-analysis of data from several RCTs concluded that ozagrel is effective for improving neurological impairment in patients with acute ischemic stroke (AIS) during the scheduled treatment period. fishersci.ca However, the same analysis noted that the evidence for its ability to reduce long-term death or disability is limited, highlighting the need for larger, high-quality trials. fishersci.ca

One network meta-analysis of 145 RCTs involving 13,289 patients in China evaluated the efficacy of several common drugs for AIS. plos.org The results indicated that sodium ozagrel was more effective than a placebo. plos.org The analysis also suggested that combination therapies, such as sodium ozagrel plus edaravone, appeared to be among the most effective treatments for improving nerve dysfunction. wikipedia.orgprobes-drugs.orgguidetopharmacology.org Specifically, the combination of sodium ozagrel and edaravone was found to be more effective than edaravone monotherapy. wikipedia.orgprobes-drugs.orgguidetopharmacology.org

Another meta-analysis focused on the combination of various antiplatelet agents with aspirin. wikipedia.org It included 103 eligible RCTs and found that the combination of this compound with aspirin was significantly better than aspirin alone in the treatment of acute cerebral infarction. wikipedia.org

The Japanese Stroke Society Guidelines have acknowledged the use of intravenous this compound for non-cardioembolic stroke within five days of onset, giving it a grade B recommendation. jneurology.comnih.gov This is based on meta-analyses showing improvements in motor palsy and neurological symptoms, although long-term outcomes remain less clear. nih.gov

Observational Studies and Real-World Data Analysis

Observational studies and analyses of real-world data provide valuable information on how this compound is used in everyday clinical practice and its effects in a broader patient population.

Data from the Japan Stroke Data Bank, a large, hospital-based multicenter registry, has been instrumental in understanding the real-world application of stroke treatments in Japan. ahajournals.orgahajournals.org An analysis of this data, which included over 61,000 patients with acute ischemic stroke, provides a landscape of treatment patterns, including the use of this compound. ahajournals.orgahajournals.org In Japan, sodium ozagrel is one of the antiplatelet agents used for acute ischemic stroke. ahajournals.orgahajournals.org

A study utilizing a nationwide insurance claims database in Japan (the J-ASPECT study) examined the feasibility of measuring quality indicators for stroke care. jst.go.jp This study, which included data from 396,350 patients, found that the administration of this compound for the prevention of vasospasm after subarachnoid hemorrhage was a measurable quality indicator. jst.go.jpmims.com

Furthermore, an analysis of the Japanese Standard Stroke Registry Study (JSSRS) database, which included 9,197 stroke cases in 2005, revealed that sodium ozagrel was the most frequently used drug for patients with lacunar infarction, being administered in 75% of such cases. jneurology.com A retrospective analysis also reported that ozagrel treatment for atherothrombotic stroke was associated with a reduction in readmission for stroke recurrence within 90 days. jneurology.com

Pharmacovigilance and Safety Profile in Clinical Practice

Evaluation of Adverse Events in Clinical Trials

Commonly reported adverse reactions are generally mild and transient. These include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain. druginfosys.com Other symptomatic adverse reactions that are typically manageable include headache, anorexia, diarrhea, fever, and hypotension. druginfosys.com Allergic reactions, such as skin rashes and urticaria, have also been observed. druginfosys.com Laboratory findings may show an increase in liver enzymes (GOT, GPT) and blood urea (B33335) nitrogen (BUN).

Table 1: Reported Adverse Events in Clinical Trials

| Category | Adverse Events |

|---|---|

| Common Symptomatic Reactions | Nausea, Vomiting, Abdominal distension, Headache, Anorexia, Diarrhea, Fever, Hypotension |

| Allergic Reactions | Skin rashes, Urticaria |

| Laboratory Abnormalities | Increased GOT, Increased GPT, Increased BUN |

| Serious Adverse Events | As noted in specific trials, including potential for hemorrhagic complications (see section 5.2) |

Hemorrhagic Complications

Given its mechanism of action as an antiplatelet agent, the risk of bleeding is a primary safety concern with ozagrel (B471) sodium.

Severe hemorrhagic events, although not frequent, are among the most serious complications. These can include hemorrhagic cerebral infarction, extradural hemorrhage, encephalic hemorrhage, gastrointestinal hemorrhage, and subcutaneous hemorrhage. druginfosys.com Because of its antithrombotic properties, patients should be monitored for signs of unusual bleeding or bruising.

However, several studies have indicated that ozagrel may not significantly increase the risk of hemorrhage compared to control groups. A meta-analysis of randomized controlled trials reported that while digestive hemorrhage and hemorrhagic stroke were the most severe adverse events, there was no statistically significant difference in their occurrence between the ozagrel and control groups. Another study focusing on patients with atherothrombotic or lacunar infarction found that the incidence of hemorrhagic complications did not differ significantly between patients treated with ozagrel and those who were not. fishersci.ca This suggests that while the risk of bleeding exists and requires vigilance, ozagrel can be used safely in specific patient populations without a substantially increased risk of hemorrhage. fishersci.ca Nevertheless, some sources maintain that hemorrhagic complications can limit its clinical application, necessitating close observation.

Drug-Drug Interactions and their Clinical Implications

The potential for drug-drug interactions is an important consideration in the clinical use of ozagrel sodium, particularly concerning its metabolism and compatibility with other intravenously administered solutions.

The metabolism of this compound can be influenced by the co-administration of drugs that affect hepatic enzyme activity. Medications that are inducers or inhibitors of cytochrome P450 (CYP) enzymes can alter the plasma concentration and, consequently, the efficacy and safety of this compound. For instance, potent enzyme inducers like rifampin may decrease ozagrel's plasma levels, while enzyme inhibitors such as ketoconazole (B1673606) could increase them.

Research in animal models has suggested that this compound may act as an inducer of the CYP2D6 enzyme. This was observed in a study where the metabolic rate of dextromethorphan (B48470), a known CYP2D6 substrate, was significantly higher in rats treated with this compound.

Furthermore, pharmacodynamic interactions can occur when this compound is used with other drugs that affect hemostasis. Co-administration with anticoagulants (e.g., warfarin (B611796), heparin), other antiplatelet agents (e.g., aspirin), or nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) can potentiate the antithrombotic effect and elevate the risk of bleeding complications.

The compatibility of intravenous this compound with other solutions is a practical and critical safety issue. There have been warnings against mixing this compound with solutions that contain calcium, such as Green's solution, due to the potential for the formation of a white precipitate. druginfosys.com

However, a detailed study investigating the compatibility of this compound with calcium-containing solutions using solubility product constants and light obscuration particle counters provided more nuanced findings. This research calculated the solubility product constant for mixtures of this compound and calcium chloride. jst.go.jpnih.gov The results indicated that while the number of insoluble microparticles increased when the ionic product exceeded the solubility product constant, the levels remained within the acceptable range set by the Japanese Pharmacopoeia under typical clinical conditions. jst.go.jpnih.gov The study concluded that mixing this compound with calcium-containing products appears to be safe, with no significant risk of incompatibility. jst.go.jpnih.gov This suggests that while visual inspection for turbidity is a wise precaution, the risk of clinically relevant precipitation under controlled conditions is low.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Ozagrel | 5282440 |

| This compound | 23663942 |

| Rifampin | 5381226 |

| Ketoconazole | 456201 |

| Warfarin | 54678486 |

| Heparin | 772 |

| Aspirin (B1665792) (Acetylsalicylic acid) | 2244 |

| Ibuprofen | 3672 |

| Naproxen | 156391 |

| Calcium chloride | 5284359 |

| Edaravone (B1671096) | 4021 |

| Fasudil (B1672074) | 3332 |

| Dextromethorphan | 5360696 |

Advanced Research and Future Directions

Development of Novel Formulations and Delivery Systems

To enhance the therapeutic profile of ozagrel (B471) sodium, researchers are actively exploring innovative formulations and drug delivery strategies. These efforts are primarily aimed at improving bioavailability, ensuring site-specific delivery, and overcoming physiological barriers like the blood-brain barrier. nih.govpremierconsulting.com

Prodrug Strategies (e.g., Paeonol-Ozagrel Conjugate)

A significant area of research is the development of prodrugs, which are inactive compounds that are metabolized into the active drug within the body. premierconsulting.com This approach aims to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug. premierconsulting.com

One notable example is the synthesis of a paeonol-ozagrel conjugate (POC). frontiersin.orgnih.gov Paeonol (B1678282), an active component of the traditional Chinese medicine Cortex Moutan, is known for its anti-inflammatory and antioxidative properties. nih.govnih.gov By conjugating paeonol with ozagrel, researchers have created a novel mutual prodrug with the potential for enhanced therapeutic effects in ischemic stroke. frontiersin.orgnih.gov

Synthesis and Characterization : The POC is synthesized by creating an ester bond between paeonol and ozagrel. frontiersin.org The resulting compound, with the molecular formula C₂₂H₂₀N₂O₄, has been successfully characterized using techniques such as high-resolution mass spectroscopy and nuclear magnetic resonance spectroscopy. nih.govnih.gov

In Vivo Studies : In a rat model of middle cerebral artery occlusion (MCAO), the POC demonstrated significant neuroprotective effects. frontiersin.orgnih.gov Treatment with the conjugate led to a noticeable improvement in neurological scores and a reduction in infarct volume. nih.gov The mechanism behind these effects is believed to involve an increase in the number of surviving neurons, modulation of oxidative stress markers, and a decrease in inflammatory cytokines and vasoconstrictor TXA2 levels in the brain. nih.gov

Pharmacokinetics : Pharmacokinetic studies have shown that the POC is eliminated relatively quickly, which suggests the need for short dosing intervals. nih.gov Further research is focused on creating more stable and effective versions of ozagrel-paeonol codrugs, with some newer compounds showing good bioavailability and potential for oral formulation. nih.govfrontiersin.org

A patent has been filed for the paeonol-ozagrel conjugate, covering its use in preparing medicines for the prevention or treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation, such as thrombotic heart and brain ischemia or infarction. google.com

Brain-Targeted Drug Delivery Approaches

The blood-brain barrier (BBB) presents a major challenge for drugs targeting the central nervous system, as it can limit drug accumulation in the brain. nih.gov To overcome this, researchers are investigating various brain-targeted drug delivery systems. While specific research on ozagrel-loaded nanoparticles is still emerging, the principles of brain-targeted delivery are being applied to related compounds and prodrugs. frontiersin.org

Strategies to enhance brain delivery include:

Prodrugs : As discussed with the paeonol-ozagrel conjugate, modifying a drug to be more lipophilic can enhance its ability to cross the BBB. premierconsulting.com

Nasal Delivery : Administration of drugs through the nasal cavity is being explored as a non-invasive method to bypass the first-pass effect and directly deliver therapeutics to the brain. frontiersin.org This route could potentially be adapted for future ozagrel formulations.

Liposomes : Liposomes, which are microscopic vesicles, can be used to encapsulate drugs. nih.gov By functionalizing the surface of liposomes with specific ligands (like D-peptides), they can be designed to recognize and bind to receptors on the BBB, facilitating drug transport into the brain. nih.gov Research into liposome (B1194612) formulations for ozagrel could enhance its targeted delivery. frontiersin.org

Exploration of New Therapeutic Indications

While ozagrel sodium is primarily indicated for cerebral infarction and its associated motor function disturbances, ongoing research and clinical trials are exploring its potential in other therapeutic areas. patsnap.comgratonpharma.com

Emerging and Investigational Uses for this compound

| Indication | Research Phase/Status | Findings/Rationale |

|---|---|---|

| Cough Variant Asthma (CVA) | Clinical Trial (Completed) | A trial investigated the effect of ozagrel on difficult-to-treat cough variant asthma, suggesting a potential role in managing this condition. patsnap.com |